Cinnamonitrile

Description

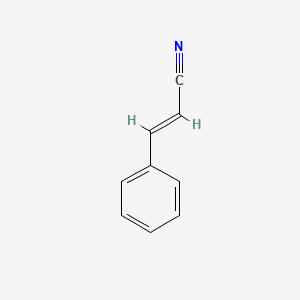

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044385 | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-38-7, 4360-47-8 | |

| Record name | (2E)-3-Phenyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMONITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H475UV3WWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Cinnamonitrile

Abstract

This compound, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound with the chemical formula C₉H₇N.[1] It is a colorless to pale yellow liquid characterized by a distinctive spicy, cinnamon-like aroma.[2][3] This document provides a comprehensive overview of the physicochemical properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development. It includes tabulated quantitative data, detailed experimental protocols for property determination, and workflow visualizations to support laboratory applications. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[4][5]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

General and Physical Properties

This compound is a viscous liquid at room temperature, though its melting point is close to ambient temperatures.[6] It is practically insoluble in water but shows good solubility in alcohols and other organic solvents.[7][8]

| Property | Value | References |

| Appearance | Clear colorless to pale yellow liquid | [2][5][7] |

| Odor | Spicy, cinnamon, cassia-like | [7] |

| Melting Point | 18-22 °C | [2][7][9] |

| Boiling Point | 254-264 °C at 760 mmHg | [2][8][9] |

| Flash Point | >100 °C (>212 °F) | [7][8] |

| Stability | Stable under normal storage conditions; sensitive to air and light | [4][7] |

Chemical and Molecular Properties

The molecular structure of this compound features a phenyl group attached to an acrylonitrile moiety. This structure is key to its reactivity and its utility as a precursor in the synthesis of more complex molecules.

| Property | Value | References |

| Molecular Formula | C₉H₇N | [5][7] |

| Molecular Weight | 129.16 g/mol | [5][7][10] |

| Density | 1.028 g/mL at 25 °C | [2][7][10] |

| Refractive Index (n20/D) | 1.599 - 1.604 | [2][5] |

| Vapor Pressure | 1.2 Pa at 20 °C | [2][7] |

| logP (Octanol/Water Partition Coefficient) | 1.84 - 1.96 | [7][9] |

| Water Solubility | Insoluble | [2][4][7] |

| Solubility in Organic Solvents | Soluble in alcohol, chloroform, and oils | [2][6][8] |

| CAS Number | 1885-38-7 (for (E)-isomer) | [2][5][7] |

| InChI Key | ZWKNLRXFUTWSOY-QPJJXVBHSA-N | [7][10] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure substance.[4]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer, mortar and pestle.

-

Procedure :

-

Ensure the this compound sample is solid. If liquid, it may need to be cooled to induce crystallization.

-

Place a small amount of the solid sample on a clean, dry surface.[7]

-

Seal one end of a capillary tube by heating it briefly in a flame.[7]

-

Press the open end of the capillary tube into the sample, trapping a small amount of the solid.[7]

-

Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

-

Perform a second, more careful determination. Heat the apparatus quickly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[4][11]

-

Boiling Point Determination (Thiele Tube Method)

This microscale method is suitable for determining the boiling point of small quantities of liquid.

-

Apparatus : Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or heat gun.

-

Procedure :

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place a capillary tube, with its sealed end pointing up, into the test tube containing the liquid.[12]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[13]

-

Clamp the thermometer assembly so that it is immersed in the heating oil within the Thiele tube. The top of the sample should be below the oil level.

-

As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[14]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13][14] Record this temperature.

-

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of liquid density.[2][8]

-

Apparatus : Pycnometer (e.g., 25 mL or 50 mL), analytical balance, thermostat or water bath.

-

Procedure :

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on an analytical balance (record as m₁).[10]

-

Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior of the pycnometer completely.

-

Weigh the water-filled pycnometer (record as m₂).

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with this compound, equilibrate to the same temperature as the water, and insert the stopper. Dry the exterior completely.

-

Weigh the this compound-filled pycnometer (record as m₃).[10]

-

Calculate the density of this compound using the following formula: Density of this compound (ρ_sample) = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful constant for identification.

-

Apparatus : Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm), dropper.

-

Procedure :

-

Calibrate the refractometer using a standard of known refractive index, such as distilled water.[6]

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place 1-2 drops of this compound onto the surface of the measuring prism.[15]

-

Close the illuminating prism gently to spread the liquid into a thin, uniform film.[15]

-

Turn on the light source and look through the eyepiece.

-

Rotate the coarse adjustment knob until the light and dark fields are visible.

-

If a colored band is visible at the borderline, adjust the dispersion correction knob until a sharp, achromatic borderline is obtained.[3]

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.[3]

-

Read the refractive index from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

-

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

-

Apparatus : Small test tubes, spatula or dropper, vortex mixer (optional).

-

Procedure :

-

Water Solubility : Add approximately 25 mg (or 0.05 mL) of this compound to a test tube. Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition. Observe if a homogeneous solution forms. This compound is expected to be insoluble.[9][16]

-

Organic Solvent Solubility : Repeat the procedure using an organic solvent such as ethanol, diethyl ether, or chloroform. This compound is expected to be soluble.[9]

-

Classification :

-

Soluble : No visible solid or liquid phase separation.

-

Partially Soluble : Some, but not all, of the compound dissolves.

-

Insoluble : The compound remains as a separate phase.[17]

-

-

Visualizations

The following diagrams illustrate key workflows relevant to the study and use of this compound.

Synthesis of this compound from Cinnamaldehyde

One common laboratory synthesis of this compound involves the conversion of cinnamaldehyde to its oxime, followed by dehydration.[6]

Caption: Workflow for the two-step synthesis of this compound.

General Workflow for Physicochemical Characterization

This diagram outlines a logical sequence for the characterization of a synthesized or acquired sample of an organic compound like this compound.

Caption: Logical workflow for compound characterization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. davjalandhar.com [davjalandhar.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. pennwest.edu [pennwest.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. saltise.ca [saltise.ca]

Cinnamonitrile CAS number and molecular structure.

An in-depth examination of the chemical properties, synthesis, and biological activities of Cinnamonitrile (CAS No: 1885-38-7), a versatile compound in pharmaceutical and chemical research.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physical properties, established synthesis protocols, and known biological activities, with a focus on its antimicrobial potential.

Chemical Identity and Molecular Structure

This compound, systematically named (E)-3-phenylprop-2-enenitrile, is an organic compound characterized by a benzene ring attached to a propenenitrile functional group.[1] The trans or (E)-isomer is the most common and stable form.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

Synonyms: 3-Phenylacrylonitrile, trans-β-Phenylacrylonitrile, Styryl cyanide, Cinnamyl nitrile[1][3]

Molecular Structure:

Caption: Molecular structure of (E)-cinnamonitrile.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic spicy, cinnamon-like aroma.[5] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 129.16 g/mol | [2][4] |

| Density | 1.028 g/mL at 25 °C | [2] |

| Melting Point | 18-20 °C | [2] |

| Boiling Point | 254-255 °C | [2] |

| Refractive Index (n20/D) | 1.601 | [2] |

| SMILES | N#C\C=C\c1ccccc1 | [2] |

| InChI Key | ZWKNLRXFUTWSOY-QPJJXVBHSA-N | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been established, including the dehydration of cinnamamide and the reaction of cinnamyl chloride with sodium cyanide.[5][6] A common and well-documented laboratory-scale method is the condensation of benzaldehyde with acetonitrile using a strong base like potassium hydroxide.

Experimental Protocol: Synthesis from Benzaldehyde and Acetonitrile

This procedure is adapted from a reliable, peer-reviewed source and outlines the synthesis via an aldol-like condensation reaction.

Materials:

-

Potassium hydroxide (KOH) pellets

-

Acetonitrile (CH₃CN)

-

Benzaldehyde (C₆H₅CHO)

-

Ice

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

-

The flask is charged with potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).

-

The mixture is brought to reflux under a nitrogen atmosphere.

-

A solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL) is added in a steady stream over 1-2 minutes.

-

After the addition is complete, stirring is continued for an additional 10 minutes.

-

The hot reaction solution is then carefully poured onto 500 g of cracked ice in a 1-L beaker to quench the reaction.

-

Once cooled, the two-phase mixture is transferred to a 2-L flask for steam distillation to isolate the crude product.

-

The distillate is collected and transferred to a separatory funnel. The aqueous phase is separated and extracted twice with 500-mL portions of ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield this compound as a pale-yellow oil. The typical yield for this procedure is between 31% and 45%.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly as an antimicrobial agent.[5][7] It exhibits a broad spectrum of activity against various bacteria and fungi. Research suggests a multi-faceted mechanism of action that distinguishes it from traditional antibiotics.

Proposed Antimicrobial Mechanism

The antibacterial effects of this compound are believed to stem from two primary modes of action:

-

Enzyme Inhibition: this compound's structure is similar to p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydrofolate synthase (DHPS). By competitively binding to DHPS, this compound can inhibit the synthesis of dihydrofolate, a precursor to folic acid. This disruption of the folic acid pathway is vital for bacterial DNA synthesis and growth.[7]

-

Cell Membrane Disruption: Evidence suggests that this compound can interfere with the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5][7]

Caption: Proposed dual-action antimicrobial mechanism of this compound.

Protocols for Biological Assays

To aid researchers in validating the biological activity of this compound, the following sections outline the principles of key experimental protocols.

Dihydrofolate Synthase (DHPS) Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on DHPS activity. A common method is a coupled enzymatic spectrophotometric assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by a second enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The activity of DHPS is indirectly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. An inhibitor of DHPS will slow down or stop this decrease in absorbance.

General Procedure:

-

A reaction mixture is prepared containing buffer, DHFR, NADPH, and the substrates for DHPS (e.g., p-aminobenzoic acid and 6-hydroxymethyldihydropterin pyrophosphate).

-

The test compound (this compound) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.

-

The reaction is initiated by the addition of the DHPS enzyme.

-

The absorbance at 340 nm is measured over time using a spectrophotometer.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of the test reactions to the control.

Bacterial Cell Membrane Permeability Assay

This assay determines if a compound can disrupt the bacterial cell membrane, leading to increased permeability. A common method utilizes fluorescent dyes that are sensitive to membrane potential or integrity.

Principle: The fluorescent dye, such as propidium iodide (PI) or the membrane potential-sensitive dye diSC₃-5, is used. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces strongly. Alternatively, diSC₃-5 is taken up by healthy cells and self-quenches; its release due to membrane damage results in an increase in fluorescence.

General Procedure (using Propidium Iodide):

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

-

The cells are resuspended in a suitable buffer.

-

The bacterial suspension is treated with various concentrations of this compound. Positive (membrane-disrupting agent) and negative (buffer only) controls are included.

-

Propidium iodide is added to all samples.

-

After a short incubation period, the fluorescence is measured using a fluorometer or a fluorescence microscope.

-

A significant increase in fluorescence in the this compound-treated samples compared to the negative control indicates that the cell membrane has been compromised.

References

- 1. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic data analysis of Cinnamonitrile (NMR, IR, Mass Spec).

This technical guide provides a comprehensive overview of the spectroscopic data analysis of cinnamonitrile, an organic compound utilized as a fragrance ingredient with a characteristic spicy aroma.[1] The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and workflow visualizations to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (E)-cinnamonitrile (trans-cinnamonitrile).

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 90 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.40 | Doublet | 16.7 | Vinylic Proton (α-CH) |

| 5.85 | Doublet | 16.7 | Vinylic Proton (β-CH) |

| 7.30 - 7.50 | Multiplet | - | Aromatic Protons (C₆H₅) |

Data sourced from spectral databases.[2]

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 | Vinylic Carbon (α-C) |

| 133.5 | Aromatic Carbon (ipso-C) |

| 131.0 | Aromatic Carbon (para-C) |

| 129.2 | Aromatic Carbon (ortho/meta-C) |

| 127.5 | Aromatic Carbon (ortho/meta-C) |

| 118.0 | Nitrile Carbon (C≡N) |

| 96.5 | Vinylic Carbon (β-C) |

Data sourced from spectral databases.[2][3]

Table 3: IR Spectroscopy Data

Sample Preparation: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 3030 | Medium | Vinylic C-H Stretch |

| 2220 | Strong | Nitrile (C≡N) Stretch |

| 1625 | Strong | Alkene (C=C) Stretch |

| 1490, 1450 | Medium | Aromatic C=C Bending |

| 970 | Strong | Trans-alkene C-H Out-of-Plane Bend |

Data sourced from spectral databases.[2][4]

Table 4: Mass Spectrometry Data

Ionization Method: Electron Impact (EI)

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |

| 129 | High | Molecular Ion [M]⁺ |

| 128 | Medium | [M-H]⁺ |

| 102 | High | [M-HCN]⁺ (Loss of hydrogen cyanide) |

Data sourced from spectral databases.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[6][7]

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[8] Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.[9] The instrument's magnetic field needs to be shimmed to achieve homogeneity, which results in sharp, well-resolved spectral lines.

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds to allow for full magnetization recovery).[8][10]

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.[7]

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). This is followed by phase correction and baseline correction to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Methodology:

-

Sample Preparation (Thin Film Method): As this compound is a liquid at room temperature, the thin film method is ideal. Place a small drop of the neat liquid sample onto one salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[12][13]

-

Instrument Setup: Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences. Then, acquire the sample spectrum. The instrument passes an infrared beam through the sample and measures the frequencies at which light is absorbed.[14]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.[15][16]

Methodology:

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile compound like this compound, this can be done via direct injection or through a gas chromatography (GC) system coupled to the mass spectrometer (GC-MS).

-

Ionization (Electron Impact - EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[17][18] This process knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺). The excess energy causes the molecular ion to fragment in characteristic ways.[19]

-

Mass Analysis: The newly formed ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[18]

-

Detection: An ion detector records the relative abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on the y-axis.[17]

Visualization of Analytical Workflows

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(1885-38-7) 13C NMR [m.chemicalbook.com]

- 4. This compound(1885-38-7) IR Spectrum [chemicalbook.com]

- 5. This compound | C9H7N | CID 1550846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. books.rsc.org [books.rsc.org]

- 9. quora.com [quora.com]

- 10. sc.edu [sc.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. webassign.net [webassign.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound | 1885-38-7 | Benchchem [benchchem.com]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Cinnamonitrile: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitrile, or (E)-3-phenylprop-2-enenitrile, is an organic compound recognized for its characteristic spicy, cinnamon-like aroma. While it is a valuable fragrance and a precursor in various chemical syntheses, its presence in the natural world is a subject of considerable ambiguity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's debated natural occurrence and its biosynthesis. The document details a well-established chemo-enzymatic synthesis route and proposes a hypothetical natural biosynthetic pathway based on analogous pathways for other aromatic nitriles in plants. Furthermore, it furnishes detailed experimental protocols for the elucidation of such biosynthetic pathways, catering to researchers in natural products chemistry, biochemistry, and drug development.

Natural Occurrence: An Unresolved Matter

The existence of this compound as a naturally occurring compound is not well-established in scientific literature. While some sources suggest its presence in trace amounts within certain plant species of the Lauraceae family, which includes cinnamon, definitive evidence is lacking.[1] Comprehensive chemical analyses of essential oils from various Cinnamomum species, conducted using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), have repeatedly failed to identify this compound as a constituent.[2][3][4][5] Conversely, some databases for fragrance materials explicitly state that this compound is not found in nature.[6]

This discrepancy suggests that if this compound is indeed a natural product, its occurrence is exceptionally rare or its concentration in plant tissues is below the detection limits of standard analytical methodologies. Therefore, any claims of its natural origin should be treated with caution pending rigorous isolation and characterization from a verified natural source.

Quantitative Data

As of the date of this guide, there is no peer-reviewed, quantitative data available on the concentration of this compound in any plant species or their essential oils. The table below is provided as a template for future research findings.

| Plant Species | Family | Plant Part | Concentration (μg/g dry weight) | Method of Analysis | Reference |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

| Table 1: Quantitative Analysis of this compound in Natural Sources. This table remains unpopulated due to the lack of available data. |

Biosynthesis of this compound

Given the uncertainty of its natural occurrence, a definitive natural biosynthetic pathway for this compound has not been elucidated. However, significant advances in understanding the biosynthesis of other aromatic nitriles, such as benzyl nitrile in Camellia sinensis (tea), allow for the formulation of a plausible, hypothetical pathway.[7] This proposed pathway begins with the common amino acid L-phenylalanine.

Hypothetical Biosynthetic Pathway from L-Phenylalanine

The biosynthesis is likely a multi-step enzymatic process involving two key classes of cytochrome P450 (CYP450) enzymes: CYP79 and CYP71.[1][8]

-

Step 1: Conversion of L-Phenylalanine to Cinnamaldehyde Oxime. A CYP79 enzyme would catalyze the N-hydroxylation and subsequent decarboxylation and dehydration of L-phenylalanine to produce cinnamaldehyde oxime.

-

Step 2: Dehydration of Cinnamaldehyde Oxime to this compound. A CYP71 enzyme would then catalyze the dehydration of cinnamaldehyde oxime to yield this compound.

This proposed pathway is analogous to the confirmed biosynthesis of benzyl nitrile, where L-phenylalanine is converted to phenylacetaldoxime by CsCYP79D73, and subsequently to benzyl nitrile by CsCYP71AT96.[7]

Figure 1: A proposed biosynthetic pathway for this compound from L-phenylalanine, catalyzed by sequential action of CYP79 and CYP71 family enzymes.

Chemo-enzymatic Synthesis

A more established and practical route for the biosynthesis of this compound is through chemo-enzymatic methods. Aldoxime dehydratases (Oxds) are enzymes that efficiently catalyze the dehydration of aldoximes to nitriles under mild conditions.[9] This method provides a sustainable and cyanide-free alternative to purely chemical synthesis.[9]

The process involves the conversion of cinnamaldehyde to cinnamaldehyde oxime through a chemical reaction, followed by the enzymatic dehydration of the oxime to this compound using an aldoxime dehydratase.

Figure 2: Workflow for the chemo-enzymatic synthesis of this compound from cinnamaldehyde, highlighting the distinct chemical and enzymatic steps.

Experimental Protocols

The following section details the methodologies required to investigate and confirm the hypothetical biosynthetic pathway of this compound in a plant species. The protocol is adapted from the successful elucidation of the benzyl nitrile pathway.[7]

Protocol for Pathway Elucidation

Objective: To identify the enzymes responsible for the conversion of L-phenylalanine to this compound in a candidate plant species.

Materials:

-

Candidate plant tissue (e.g., leaves of a Cinnamomum species)

-

L-[¹³C₉, ¹⁵N]phenylalanine or other stable isotope-labeled L-phenylalanine

-

Liquid nitrogen

-

Solid Phase Microextraction (SPME) fibers

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Yeast expression vectors (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Microsome isolation buffers and reagents

-

NADPH

-

Cinnamaldehyde oxime standard

Methodology:

-

In Vivo Isotope Labeling:

-

Excise plant tissues (e.g., leaves) and place them in a sealed vial.

-

Introduce a solution of L-[¹³C₉, ¹⁵N]phenylalanine to the cut stem or petiole.

-

Incubate for a defined period (e.g., 24-48 hours) under controlled light and temperature.

-

Analyze the headspace for volatile compounds using SPME-GC-MS.

-

Monitor the mass spectra for an ion corresponding to labeled this compound (m/z shift consistent with the incorporation of ¹³C and ¹⁵N) to confirm L-phenylalanine as the precursor.

-

-

Candidate Gene Identification (Transcriptomics):

-

Induce the plant tissue to produce volatiles (e.g., by mechanical wounding).

-

Extract RNA from both induced and non-induced tissues at various time points.

-

Perform RNA-sequencing and differential expression analysis.

-

Identify candidate genes from the CYP79 and CYP71 families that are significantly upregulated upon induction.

-

-

Heterologous Expression and in Vitro Enzyme Assays:

-

Clone the full-length coding sequences of candidate CYP79 and CYP71 genes into a yeast expression vector.

-

Transform the constructs into S. cerevisiae.

-

Grow the yeast cultures and induce protein expression.

-

Isolate microsomes containing the expressed CYP450 enzymes.

-

For CYP79 candidates: Incubate the microsomes with L-phenylalanine and NADPH. Analyze the reaction products by GC-MS for the formation of cinnamaldehyde oxime.

-

For CYP71 candidates: Incubate the microsomes with cinnamaldehyde oxime and NADPH. Analyze the products by GC-MS for the formation of this compound.

-

Figure 3: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The natural occurrence of this compound remains an open question in phytochemistry, highlighting an opportunity for further research. While its presence in nature is unconfirmed, the biosynthetic machinery for aromatic nitriles is understood, allowing for the construction of a robust hypothetical pathway. This proposed pathway, originating from L-phenylalanine and mediated by CYP450 enzymes, provides a clear roadmap for future investigation. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to elucidate this and other nitrile biosynthetic pathways, potentially unlocking new avenues for metabolic engineering and the biotechnological production of valuable aroma compounds and pharmaceutical intermediates.

References

- 1. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 2. florajournal.com [florajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academicjournals.org [academicjournals.org]

- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile and safety data for Cinnamonitrile.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamonitrile, an organic compound with the chemical formula C₉H₇N, is utilized as a fragrance ingredient in various consumer products due to its characteristic spicy, cinnamon-like aroma.[1] It is also a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[2][3] This technical guide provides an in-depth review of the available toxicological and safety data for this compound, intended to inform researchers, scientists, and drug development professionals. The profile covers acute toxicity, skin and eye effects, genotoxicity, carcinogenicity, reproductive toxicity, and metabolic pathways. Data is presented in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized. While some data points present conflicting information, this document aims to synthesize the available evidence to provide a comprehensive overview of the compound's safety profile.

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral, dermal, and intravenous routes in various animal models. Notably, there is a significant discrepancy in the reported oral LD50 values for rats, ranging from 275 mg/kg to 4150 mg/kg, indicating a wide range of potential acute oral toxicity.[2][3][4][5][6] The toxic effects observed in animal studies have been compared to those of hydrogen cyanide, which is a known risk for nitrile compounds.[3][5]

Table 1: Acute Toxicity Data for this compound

| Route of Administration | Species | LD50 (Lethal Dose, 50%) | Reference(s) |

| Oral | Rat | 275 mg/kg | [4][5][7] |

| Oral | Rat | 4.15 g/kg (4150 mg/kg) | [2][3][6] |

| Dermal | Rabbit | > 5 g/kg (>5000 mg/kg) | [2][3][6] |

| Dermal | Rabbit | 1910 mg/kg | [7] |

| Intravenous | Rabbit | 20.3 mg/kg (Caused death in 10 minutes) | [3] |

Experimental Protocols: Acute Toxicity Testing

Acute toxicity studies, such as those determining the LD50, are typically conducted following standardized guidelines, like those from the Organisation for Economic Co-operation and Development (OECD).

-

Oral Toxicity (e.g., OECD 423): This method involves the administration of the test substance by gavage to fasted animals (commonly rats). A stepwise procedure is used where the results of a group of three animals determine the dosing for the next group. Observations for signs of toxicity are made for at least 14 days, noting any changes in the skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, as well as somatomotor activity and behavior patterns.

-

Dermal Toxicity (e.g., OECD 402): The substance is applied to a shaved area of the skin (commonly on rabbits or rats) and held in contact with an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and mortality over a 14-day period.

Irritation and Sensitization

This compound is documented as a skin and eye irritant and a potential skin sensitizer.

-

Skin and Eye Irritation: Safety data sheets and chemical databases classify this compound as a cause of skin irritation and serious eye irritation.[7][8]

-

Skin Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed this compound and found it has the potential to induce skin sensitization in a subset of individuals.[9] To mitigate this risk, the International Fragrance Association (IFRA) has established concentration limits for its use in various consumer product categories.[10][11] Based on available data, RIFM determined a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm².[12]

Experimental Protocols: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA (OECD 429) is a standard in vivo method for identifying potential skin sensitizers. The protocol involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days. Proliferation of lymphocytes in the auricular lymph node draining the application site is then measured. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control group.

Genotoxicity and Mutagenicity

Table 2: Summary of Genotoxicity Data for this compound

| Assay Type | System/Cell Line | Metabolic Activation | Result | Reference(s) |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | With and Without S9 | Negative | [12] |

| In Vitro Micronucleus Test | Chinese Hamster Lung (V79) Cells | With and Without S9 | Positive (Clastogenic activity up to 1300.0 μg/mL) | [12] |

| In Vivo Micronucleus Test | Mouse | N/A | Negative | [13] |

| QSAR (Prediction) | DEREK Nexus, CASE Ultra | N/A | Positive | [14] |

Experimental Protocols: Ames Test

The Ames test (OECD 471) is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[15][16]

-

Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

-

Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: Only bacteria that undergo a reverse mutation (reversion) to a histidine-synthesizing state can grow and form colonies. The number of revertant colonies in the test plates is compared to the number in the negative (vehicle) control plates. A significant, dose-dependent increase in revertant colonies indicates that the substance is mutagenic.

Caption: Workflow for the Ames Test to determine mutagenic potential.

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. Major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA), have not classified it as a carcinogen.[5] While studies on structurally related nitriles, such as acrylonitrile, have shown clear evidence of carcinogenic activity in animal models, these findings cannot be directly extrapolated to this compound without specific long-term studies.[17]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are limited. The safety assessment by RIFM utilized the Threshold of Toxicological Concern (TTC) approach. This compound is classified as a Cramer Class III substance, and the estimated daily exposure from its use as a fragrance ingredient is below the established TTC for this class, suggesting a low probability of risk for adverse health effects.[12]

Table 3: Threshold of Toxicological Concern (TTC) Values

| Cramer Class | TTC Value (per day) | Applicability |

| Class I | 30 µg/kg bw | Simple structures, low order of oral toxicity |

| Class II | 9 µg/kg bw | Less innocuous than Class I, but no structural alerts |

| Class III | 1.5 µg/kg bw | Structures suggesting metabolic or toxic potential |

This compound falls into Cramer Class III. The exposure to this compound (0.0015 mg/kg/day) is below the TTC.[12]

Experimental Protocols: Reproductive/Developmental Toxicity Screening

Standard protocols (e.g., OECD 414, 416) involve administering the test substance to animals (usually rats or rabbits) during key periods of reproduction and development. For developmental toxicity, this includes the period of organogenesis. Endpoints evaluated include maternal health, pregnancy outcomes, and detailed examination of fetuses for any structural abnormalities, growth alterations, or developmental delays.

Metabolism and Toxicokinetics

A key toxicological consideration for nitrile compounds is the potential for metabolic release of a cyanide ion. This is a critical aspect of their toxicity profile and likely contributes to the acute toxicity effects observed in animal studies.[3]

Caption: Inferred metabolic pathway of this compound.

The following diagram illustrates the logical relationship between exposure to this compound, its metabolism, and the potential resulting toxicological outcomes.

Caption: Relationship between exposure, metabolism, and potential toxicity.

Conclusion

This compound exhibits moderate acute toxicity, with notable discrepancies in reported oral LD50 values that warrant consideration. It is a known skin and eye irritant and a skin sensitizer, leading to concentration restrictions in consumer products. The weight of evidence, particularly from in vivo studies, suggests that this compound is not genotoxic. There is currently no evidence to classify it as a carcinogen or a reproductive/developmental toxicant at expected exposure levels from its use as a fragrance. Its primary metabolic pathway likely involves hydrolysis to cinnamic acid, with the potential release of cyanide contributing to its acute toxicity profile. For professionals in drug development and research, careful handling to avoid direct contact is advised, and its potential for systemic toxicity at higher concentrations should be a key consideration in any further studies or applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 1885-38-7 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 1885-38-7 [chemicalbook.com]

- 7. cdn.scimplify.com [cdn.scimplify.com]

- 8. fishersci.com [fishersci.com]

- 9. Cinnamyl nitrile | The Fragrance Conservatory [fragranceconservatory.com]

- 10. This compound | C9H7N | CID 1550846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (E)-cinnamyl nitrile, 1885-38-7 [thegoodscentscompany.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Toxicology and carcinogenesis studies of acrylonitrile (CAS No. 107-13-1) in B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cinnamon Supplements May Affect Medication Metabolism | Technology Networks [technologynetworks.com]

- 20. Metabolism of the cinnamon constituent o-methoxycinnamaldehyde in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Reactivity of the Nitrile Group in Cinnamonitrile: A Technical Guide for Researchers

An in-depth exploration of the chemical transformations and potential biological interactions of the nitrile functionality in cinnamonitrile, tailored for researchers, scientists, and professionals in drug development.

The nitrile group (–C≡N) is a versatile functional group that imparts unique reactivity to organic molecules. In the context of (E)-cinnamonitrile, an α,β-unsaturated nitrile, the interplay between the nitrile group, the conjugated alkene, and the aromatic ring gives rise to a rich and complex chemical profile. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, focusing on key chemical transformations, enzymatic interactions, and its role as a synthon in heterocyclic chemistry.

Chemical Reactivity of the Nitrile Group

The electron-withdrawing nature of the nitrogen atom and the sp-hybridization of the carbon atom make the nitrile group in this compound susceptible to a variety of chemical reactions. These include cycloadditions, hydrolysis, reduction, and nucleophilic additions, often with regioselectivity influenced by the conjugated system.

Cycloaddition Reactions

The nitrile group of this compound can participate as a dipolarophile in [2+3] cycloaddition reactions. A notable example is the reaction with nitrones. Interestingly, the chemoselectivity of this reaction can be controlled. In the absence of a catalyst, the reaction of nitrones with free this compound typically occurs at the C=C bond. However, coordination of the nitrile group to a transition metal, such as platinum(II) or palladium(II), directs the cycloaddition exclusively to the C≡N bond, yielding Δ⁴-1,2,4-oxadiazoline complexes.[1][2][3] Microwave irradiation has been shown to significantly enhance the rate of these cycloaddition reactions without altering their regioselectivity.[1][2]

Furthermore, theoretical studies have demonstrated that Lewis acid coordination to the nitrile nitrogen dramatically promotes the cycloaddition at the C≡N bond over the alkene moiety. This shift in chemoselectivity is attributed to the stabilization of the transition state and the product of C≡N addition by the Lewis acid.[4]

Hydrolysis to Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[5][6][7][8] This transformation proceeds through an amide intermediate.[6][7]

-

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water.[7][9]

-

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[6]

Enzymatic hydrolysis of this compound to cinnamic acid is also possible using nitrilase enzymes.[10] Nitrilases from various microbial sources can catalyze the direct conversion of the nitrile to a carboxylic acid and ammonia.[11][12][13]

Reduction to Amines

The nitrile group in this compound can be reduced to a primary amine, 3-phenylpropan-1-amine. This is a common transformation for nitriles and can be achieved using several reducing agents:[5][14][15]

-

Lithium aluminum hydride (LiAlH₄): This powerful reducing agent effectively reduces the nitrile to a primary amine.[7][14][16] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[7][16]

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum, can also be used for the reduction of nitriles.[5][14][15]

Role in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds.[17][18] The presence of the activated double bond and the nitrile group allows for various cyclization strategies. Often, the reaction is initiated by a Michael addition of a nucleophile to the β-carbon of the alkene, followed by an intramolecular cyclization involving the nitrile group. This approach has been utilized to synthesize:

-

Pyridines and Pyrans: Reaction of this compound derivatives with active methylene reagents like cyanoacetanilide can lead to the formation of polyfunctional pyridine and pyran derivatives.[17]

-

Thiazoles: Cinnamonitriles react with mercaptoacetic acid to yield thiazole derivatives.

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the reactions of the nitrile group in this compound.

| Reaction Type | Reagents/Catalyst | Product | Yield (%) | Reference |

| Cycloaddition | N-methyl-C-phenylnitrone, PtCl₂(this compound)₂ | Bis-oxadiazoline complex | High | [2] |

| Cycloaddition | N-methyl-C-phenylnitrone (microwave) | Mono-cycloaddition product | Selective | [2] |

| Hydrolysis (Enzymatic) | 16 different nitrilases | Cinnamic acid | Variable (up to ~90% conversion) | [10] |

| Synthesis | Cinnamaldehyde, hydroxylamine, acetic anhydride | This compound | High | [19][20] |

| Synthesis | 3-Phenylpropene alcohol, NH₃, O₂, meso-Co-N/C catalyst | This compound | 89 | [21] |

Experimental Protocols

Synthesis of this compound from Cinnamaldehyde

This protocol is based on the dehydration of cinnamaldehyde oxime.[19][22]

-

Oxime Formation: Cinnamaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or pyridine) in an aqueous alcohol solution. The mixture is stirred until the reaction is complete, often indicated by the precipitation of the oxime.

-

Dehydration: The isolated cinnamaldehyde oxime is then dehydrated using a dehydrating agent such as acetic anhydride. The mixture is heated, and upon completion, the product is isolated by distillation under reduced pressure.

Reduction of this compound to 3-phenylpropan-1-amine using LiAlH₄

This is a standard procedure for nitrile reduction.[14][16]

-

A solution of this compound in an anhydrous ether (e.g., diethyl ether or THF) is slowly added to a stirred suspension of lithium aluminum hydride in the same solvent at a low temperature (e.g., 0 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

-

The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the primary amine.

Visualization of Reaction Pathways

General Reactivity of the Nitrile Group

Caption: Overview of the primary reactions of the nitrile group in this compound.

Controlled Cycloaddition of this compound

Caption: Chemoselectivity control in the cycloaddition of nitrones to this compound.

Significance in Drug Development

The nitrile group is a key pharmacophore found in numerous approved drugs.[23][24] Its incorporation into drug candidates can offer several advantages, including enhanced binding affinity to target proteins, improved pharmacokinetic profiles (e.g., increased solubility and metabolic stability), and the ability to overcome drug resistance.[23] The nitrile group in this compound and its derivatives can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein's binding pocket. While specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, its derivatives are of interest in medicinal chemistry. For instance, the cyanovinyl group, present in some antiviral drugs, has been noted for its flexibility, which can be advantageous in combating resistant viral strains.[23] However, this group can also be susceptible to in vivo Michael addition, which is a consideration in drug design.[23]

References

- 1. Cycloaddition of nitrones to free and coordinated (E)-cinnamonitrile: effect of metal coordination and microwave irradiation on the selectivity of the reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Cycloaddition of nitrones to free and coordinated (E)-cinnamonitrile: effect of metal coordination and microwave irradiation on the selectivity of the reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Cycloaddition of nitrones to free and coordinated (E)-cinnamonitrile: effect of metal coordination and microwave irradiation on the selectivity of the reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. savemyexams.com [savemyexams.com]

- 6. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. CN101230017B - Method for preparing cinnamonitriles - Google Patents [patents.google.com]

- 20. CN109251153A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. Page loading... [guidechem.com]

- 23. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Cinnamonitrile vs. (Z)-Cinnamonitrile stereoisomers.

An In-depth Technical Guide to the Stereoisomers of Cinnamonitrile: (E)-Cinnamonitrile and (Z)-Cinnamonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a key organic compound, exists as two geometric stereoisomers: (E)-cinnamonitrile and (Z)-cinnamonitrile.[1] This distinction arises from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the phenyl and nitrile groups. The (E) isomer, also known as trans-cinnamonitrile, is generally the more stable and common form.[1] In this configuration, the phenyl and nitrile groups are on opposite sides of the double bond, minimizing steric hindrance. Conversely, in the (Z) or cis-isomer, these groups are on the same side, resulting in greater steric strain.[1]

The stereochemistry of these isomers plays a critical role in their physicochemical properties and is anticipated to significantly influence their biological activity.[2] While research has been conducted on the synthesis and properties of this compound, a comprehensive comparative analysis of the biological profiles of the individual (E) and (Z) isomers is an area ripe for further investigation in the context of drug development. Understanding the distinct pharmacological, pharmacokinetic, and toxicological profiles of each stereoisomer is paramount for the development of safe and effective therapeutic agents.[2]

This technical guide provides a detailed overview of the synthesis, physicochemical properties, and spectroscopic characterization of (E)- and (Z)-cinnamonitrile, alongside a discussion of the potential biological activities and signaling pathways, drawing insights from related compounds.

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in (E)- and (Z)-cinnamonitrile gives rise to measurable differences in their physical and spectroscopic properties. These differences are crucial for their identification, separation, and characterization.

Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound stereoisomers. The data for the unspecified isomer is also included for reference.

| Property | (E)-Cinnamonitrile | (Z)-Cinnamonitrile | This compound (Isomer Unspecified) |

| CAS Number | 1885-38-7[3] | 4360-47-8[4] | 4360-47-8[3] |

| Molecular Formula | C₉H₇N[5] | C₉H₇N | C₉H₇N[4] |

| Molecular Weight | 129.16 g/mol [5] | 129.16 g/mol | 129.16 g/mol [4] |

| Melting Point | 18-20 °C[6] | 22 °C[3] | 22 °C |

| Boiling Point | 254-255 °C[6] | 263.8 °C[3] | 254-255 °C |

| Density | 1.028 g/mL at 25 °C[6] | 1.0374 g/mL at 15.2 °C[3] | 1.02 g/mL |

| Refractive Index (n20/D) | 1.601[6] | 1.6020 | 1.601 |

| logP | 1.96[3] | Not available | 1.96 |

| Appearance | Clear colorless to yellow liquid[6] | Not available | Light transparent pale yellow liquid |

| Odor | Strong, warm-spicy, cinnamon-like[6] | Not available | Strong, warm spicy fragrance |

| Solubility | Insoluble in water; soluble in alcohol[6] | Not available | Insoluble in water |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and differentiation of the (E) and (Z) isomers. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data (in CCl₄) [1]

| Isomer | Proton | Chemical Shift (δ) | Coupling Constant (J) |

| (E)-Cinnamonitrile | ArCH=CH-CN | 5.71 ppm | 17 Hz |

| ArCH=CH-CN | 7.44 ppm | 17 Hz | |

| (Z)-Cinnamonitrile | ArCH=CH-CN | 5.31 ppm | 12 Hz |

| ArCH=CH-CN | 6.98 ppm | 12 Hz |

¹³C NMR Spectroscopic Data (in CDCl₃) [7]

| Isomer | Carbon | Chemical Shift (δ) |

| (E)-Cinnamonitrile | C-α | 95.9 ppm |

| C-β | 150.0 ppm | |

| C≡N | 117.6 ppm | |

| Aromatic C | 126.9, 128.5, 128.6, 130.4, 130.7, 130.8, 133.1 ppm | |

| (Z)-Cinnamonitrile | C-α | 94.6 ppm |

| C-β | 148.2 ppm | |

| C≡N | 117.6 ppm | |

| Aromatic C | 126.9, 128.4, 128.5, 128.6, 130.4, 130.7, 130.8, 133.1 ppm |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks for the nitrile group (C≡N) and the carbon-carbon double bond (C=C).

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N stretch | ~2217-2222 |

| C=C stretch (alkene) | ~1624 |

| C-H bend (trans-alkene) | ~965 |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 129, corresponding to its molecular weight.[4]

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound, with some methods offering stereoselectivity towards the (E) or (Z) isomer.

Knoevenagel Condensation of Benzaldehyde and Acetonitrile

This is one of the most common methods for synthesizing a mixture of (E)- and (Z)-cinnamonitrile.[8][9]

Experimental Protocol:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Reagents: Charge the flask with potassium hydroxide pellets (0.5 mol) and acetonitrile (400 mL).

-

Reaction: Bring the mixture to reflux under a nitrogen atmosphere. A solution of benzaldehyde (0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes.

-

Work-up: After the addition, continue stirring for 10 minutes. Pour the hot solution onto 500 g of cracked ice.

-

Isolation: The two-phase mixture is then subjected to steam distillation. The distillate is collected, and the aqueous phase is extracted with ether.

-

Purification: The combined organic extracts are dried over sodium sulfate, and the solvent is evaporated to yield a pale-yellow oil, which is a mixture of (E)- and (Z)-cinnamonitrile (E/Z ratio of approximately 5.5).[8]

Logical Workflow for Knoevenagel Condensation:

References

- 1. This compound | 1885-38-7 | Benchchem [benchchem.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H7N | CID 1550846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound CAS#: 1885-38-7 [m.chemicalbook.com]

- 7. CN103214326A - Synthesis method of cinnamate, this compound, cinnamamide and derivative thereof - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Solubility of Cinnamonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of cinnamonitrile in common organic solvents. This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, exhibits a range of solubilities depending on the solvent's properties. This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and discusses the underlying physicochemical principles governing its solubility. Due to a notable lack of published quantitative data, this guide also serves as a call for further research in this area to better support process development, formulation, and chemical synthesis endeavors.

Introduction to this compound

This compound, systematically known as (E)-3-phenylprop-2-enenitrile, is an organic compound with the chemical formula C₉H₇N.[1] It is a colorless to pale yellow liquid with a characteristic spicy aroma reminiscent of cinnamon.[2] Its molecular structure, featuring a phenyl group conjugated with a nitrile via a carbon-carbon double bond, makes it a versatile building block in organic synthesis. It is utilized in the production of pharmaceuticals, fragrances, and agrochemicals. A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇N | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4][5] |

| Boiling Point | 254-255 °C | [6][7] |

| Melting Point | 18-20 °C | [6][7] |

| Density | 1.028 g/mL at 25 °C | [6][7] |

| Water Solubility | Insoluble | [1][4][8][9][10] |

Solubility of this compound in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar nitrile group and nonpolar phenyl ring, exhibits a nuanced solubility profile.

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Alcohols | Methanol | Slightly Soluble | [11] |

| Ethanol | Soluble | [1][2][8][9][12][13] | |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble | [2][11] |

| Ethers | Diethyl Ether | Soluble | [1][12] |

| Oils | Various Oils | Soluble | [13] |

The information available indicates that this compound is generally soluble in polar aprotic and some polar protic solvents, while its solubility in nonpolar solvents is not well-documented. The slight solubility in methanol and chloroform suggests that a combination of polarity and hydrogen bonding capability of the solvent plays a significant role.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ several well-established methods for determining the solubility of this compound. The following section details a generalized protocol for the gravimetric and spectroscopic methods.

General Experimental Workflow

The determination of solubility typically follows a systematic workflow to ensure accurate and reproducible results.

References

- 1. Page loading... [wap.guidechem.com]

- 2. gneechem.com [gneechem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. This compound, 97%, predominantly trans | Fisher Scientific [fishersci.ca]

- 10. 1885-38-7 [chembk.com]